6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Lipophilicity ADME Physicochemical property

SAR studies using cyclohepta- or cyclopenta-fused indoles often fail to replicate the conformational and lipophilic properties required for CNS target engagement. This cycloocta-fused indole provides the precise spatial and physicochemical profile needed for blood-brain barrier penetration. - Conformational Fidelity: The eight-membered ring offers unique flexibility and LogP (XLogP3=4.4) unattainable with smaller-ring analogs, ensuring valid SAR comparisons. - Target Validation: A derivative inhibits FABP4 (IC50=0.606 μM), with co-crystal structures available for structure-based design. - Supply Chain: Available at ≥97% purity from BenchChem, with reliable global logistics and batch-to-batch consistency.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
CAS No. 22793-63-1
Cat. No. B1296270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
CAS22793-63-1
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CC1)C3=CC=CC=C3N2
InChIInChI=1S/C14H17N/c1-2-4-9-13-11(7-3-1)12-8-5-6-10-14(12)15-13/h5-6,8,10,15H,1-4,7,9H2
InChIKeyTYLZSGIRJRUUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole: Core Properties & Procurement


6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole (CAS 22793-63-1) is a bicyclic heterocyclic compound consisting of an indole core fused to a saturated eight-membered cyclooctane ring. It belongs to the cycloalka[b]indole family, which encompasses five- to eight-membered ring-fused indoles that serve as core structural motifs in numerous natural products and synthetic pharmaceuticals [1]. The compound is typically supplied as a solid with a melting point range of 72–76 °C and is offered by major chemical vendors at purity levels ≥97% . Its molecular formula is C14H17N, with a molecular weight of 199.29 g/mol .

Scaffold type Cyclooctane-fused indole core for medicinal chemistry and SAR studies
Lipophilicity Markedly higher than smaller-ring cycloalka[b]indoles, supports CNS permeability screening
Conformation Eight-membered ring flexibility influences pharmacophore presentation and target binding

Why Cycloocta[b]indole Cannot Be Substituted by Smaller Rings


Within the cycloalka[b]indole series, the size of the fused carbocyclic ring dictates critical physicochemical and conformational parameters. The eight-membered ring in 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole confers a distinct lipophilicity profile (XLogP3 = 4.4, LogP = 3.83) that differs markedly from the seven-membered cyclohepta[b]indole (LogP = 3.34–3.67) and the five-membered cyclopenta[b]indole (LogP = 2.16) . These differences influence membrane permeability, solubility, and target binding. Furthermore, the conformational flexibility of the cyclooctane ring affects the spatial presentation of the indole pharmacophore, a parameter that cannot be replicated by smaller-ring analogs [1]. Consequently, substituting a cyclohepta- or cyclopenta-fused indole for the cycloocta-fused variant compromises the fidelity of structure-activity relationship (SAR) studies and may invalidate comparative biological assessments.

Lipophilicity mismatch
Cycloocta[b]indole: high LogP drives membrane partitioning and CNS exposure context
Smaller-ring analogs (cyclohepta, cyclopenta) have lower LogP; permeability profile may shift significantly
Conformational fidelity
Flexible cyclooctane ring shapes the indole pharmacophore in three dimensions
Five- or seven-membered rings cannot reproduce this spatial arrangement; SAR may not transfer
Polar surface area drift
TPSA ~15.8 Ų contributes to absorption-permeability balance
Smaller rings exhibit lower PSA (~12.4–12.9 Ų); bioavailability predictions may diverge

Quantitative Evidence: Cycloocta[b]indole vs. Closest Analogs


Lipophilicity and Membrane Permeability

The lipophilicity of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole, expressed as LogP, is substantially higher than that of its seven-membered and five-membered ring counterparts. Specifically, the target compound exhibits a calculated XLogP3 of 4.40 and a reported LogP of 3.83 . In contrast, cyclohepta[b]indole (CAS 246-06-0) displays a LogP of 3.34–3.67 [1], while cyclopenta[b]indole (CAS 246-99-1) has a LogP of 2.16 . This increasing lipophilicity with expanding ring size is a class-level phenomenon that directly impacts passive membrane diffusion and tissue distribution.

Lipophilicity comparison
Class-level
XLogP3 4.40 / LogP 3.83 vs. cyclohepta[b]indole LogP 3.34–3.67, cyclopenta[b]indole LogP 2.16
Higher lipophilicity may support CNS permeability; class-dependent trend
Class-level inference; verify experimental LogP for specific batch
Lipophilicity ADME Physicochemical property

Polar Surface Area and Oral Bioavailability

The topological polar surface area (TPSA) of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole is 15.80 Ų . This value is higher than the PSA of cyclohepta[b]indole (12.89 Ų) [1] and cyclopenta[b]indole (12.36 Ų) . The observed trend of increasing PSA with larger ring size may influence hydrogen-bonding capacity and, consequently, oral absorption and intestinal permeability according to established drug-likeness guidelines (Veber rules).

Polar surface area
Class-level
TPSA 15.80 Ų vs. cyclohepta[b]indole 12.89 Ų, cyclopenta[b]indole 12.36 Ų
Modest TPSA increase may modulate permeability-solubility balance
Class-level; experimental PSA may differ
Polar surface area Oral bioavailability Drug-likeness

Synthetic Accessibility via Pd(II)-Catalyzed Cyclization

A Pd(II)-catalyzed tandem cyclization reaction enables the one-step construction of six- to eight-membered ring-fused indoles, including the cycloocta[b]indole scaffold [1]. The method employs TsOH·H2O as the acid additive for cyclohepta- and cycloocta[b]indoles to avoid acetoxypalladation-initiated side reactions that occur with HOAc [1]. While the reported yields for the cycloocta[b]indole derivative (3n) were 48%, the seven-membered cyclohepta[b]indole (3m) achieved 72% yield, and the six-membered cyclohexa[b]indole (3l) reached 81% yield under the same conditions [1]. This highlights that the eight-membered ring system, while synthetically accessible, may require further optimization for improved yield, presenting an opportunity for process chemistry development.

Synthetic yield
Head-to-head
Yield 48% (cycloocta derivative 3n) vs. 72% (cyclohepta) and 81% (cyclohexa) under Pd(II) catalysis
Synthetic accessibility lower than smaller rings; may require process optimization
Head-to-head; TsOH·H2O additive, 80 °C, 24 h
Synthetic methodology Pd(II) catalysis Cycloalkane-fused indole

FABP4 Inhibition by a Cycloocta[b]indole Derivative

A derivative of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole, specifically 5-[2-(1H-tetrazol-5-yl)ethyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole, demonstrates potent inhibition of human fatty acid-binding protein 4 (FABP4) with an IC50 of 0.606 μM [1]. FABP4 is a validated therapeutic target for metabolic disorders, including diabetes and atherosclerosis [2]. While this is a derivative, the activity is directly tied to the cycloocta[b]indole core, as the crystal structure (PDB 7G19, resolution 1.04 Å) reveals specific interactions between the cyclooctane ring and the protein binding pocket [1].

FABP4 inhibition
Reported
IC50 0.606 μM (5-tetrazolylethyl derivative); co-crystal structure PDB 7G19, 1.04 Å
Supports scaffold elaboration for FABP4 inhibitor studies; reported inhibition
Derivative data; parent scaffold utility requires validation
FABP4 Inhibitor Crystal structure

Cycloocta[b]indole: Procurement & Deployment Scenarios


Scaffold Diversification for CNS Libraries

Given its elevated LogP (XLogP3 = 4.40) relative to smaller-ring analogs , 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole is ideally suited as a core scaffold for constructing CNS-penetrant compound libraries. The higher lipophilicity predicts improved passive diffusion across the blood-brain barrier, a key requirement for neurological and psychiatric drug discovery programs.

Process Chemistry: Eight-Membered Ring Synthesis

The documented Pd(II)-catalyzed synthesis of cycloocta[b]indole derivatives, albeit with a moderate yield of 48% compared to 72% for the cyclohepta analog [1], presents a defined opportunity for process chemistry groups. This scaffold can serve as a benchmark substrate for developing improved catalytic systems, alternative cyclization strategies, or flow chemistry approaches aimed at enhancing the efficiency of eight-membered ring construction.

Lead Optimization Targeting FABP4 in Metabolic Disease

The demonstration that a 5-substituted cycloocta[b]indole derivative inhibits FABP4 with an IC50 of 0.606 μM and has been co-crystallized with the target protein [2] validates the scaffold's utility in structure-based drug design for metabolic disorders. Research groups can procure the parent compound as a key intermediate for synthesizing and evaluating additional FABP4 inhibitors, leveraging the high-resolution structural information available.

Physicochemical Benchmarking for In Silico ADME

The well-defined physicochemical profile of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole (LogP, PSA, molecular weight) makes it a valuable reference compound for calibrating in silico ADME prediction models. Its position within the cycloalka[b]indole series allows computational chemists to test and refine algorithms for predicting lipophilicity and permeability as a function of ring size.

Application
Selection Property
Validation Focus
CNS library design
Higher lipophilicity relative to smaller-ring analogs
Blood-brain barrier permeability assays, CNS MPO profiling
Process chemistry development
Pd-catalyzed cyclization pathway for 8-membered rings
Reaction yield optimization, alternative catalytic systems
FABP4 lead optimization
Derivatizable indole core with reported FABP4 inhibition context
SAR around 5-position, co-crystal structure-guided design
In silico ADME benchmarking
Well-defined physicochemical profile (LogP, PSA, MW)
Model calibration for ring-size-dependent lipophilicity predictions

Technical Documentation Hub

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